MS023

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

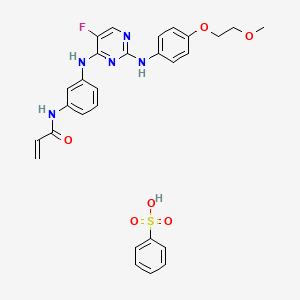

MS023 is a potent, selective, and cell-active inhibitor of type I protein arginine methyltransferases (PRMTs). It has shown significant potential in scientific research, particularly in the fields of epigenetics and cancer therapy. The compound is known for its ability to inhibit PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 with high specificity .

Wissenschaftliche Forschungsanwendungen

MS023 has a wide range of scientific research applications, including:

Cancer Therapy: this compound has shown promise in cancer therapy, particularly in combination with other drugs.

Neurological Research: This compound has been investigated for its potential in treating spinal muscular atrophy by promoting exon inclusion and increasing protein levels.

Cell Biology: The compound is used to study cell growth, differentiation, and apoptosis by modulating PRMT activity.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

MS023 has shown promise in the treatment of Spinal muscular atrophy (SMA). It has been found to promote SMN2 exon 7 inclusion and increase SMN protein levels in a preclinical SMA model . Further clinical investigation of PRMT inhibition both as a stand-alone and add-on therapy for SMA patients is warranted .

Biochemische Analyse

Biochemical Properties

MS023 displays high potency for type I PRMTs including PRMT1, -3, -4, -6, and -8 . It is completely inactive against type II and type III PRMTs, protein lysine methyltransferases, and DNA methyltransferases . This compound binds to the substrate binding site of these enzymes .

Cellular Effects

This compound potently decreases cellular levels of histone arginine asymmetric dimethylation . It also reduces global levels of arginine asymmetric dimethylation and concurrently increases levels of arginine monomethylation and symmetric dimethylation in cells .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the binding of splicing . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been shown to have a significant impact on the methylation status of arginine residues in cells .

Metabolic Pathways

This compound is involved in the metabolic pathways related to arginine methylation . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Vorbereitungsmethoden

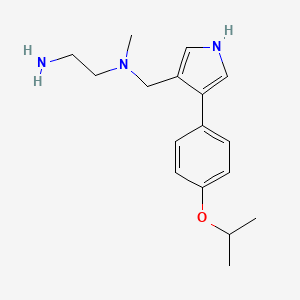

The synthesis of MS023 involves several steps, starting with the preparation of the core pyrrole structure. The synthetic route typically includes the following steps:

Formation of the Pyrrole Core: The pyrrole core is synthesized through a series of reactions involving the condensation of appropriate starting materials.

Substitution Reactions: The pyrrole core undergoes substitution reactions to introduce the necessary functional groups.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

MS023 undergoes various chemical reactions, primarily involving its functional groups. Some of the key reactions include:

Oxidation: this compound can undergo oxidation reactions, particularly at the pyrrole ring.

Reduction: Reduction reactions can occur at the nitrogen-containing functional groups.

Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

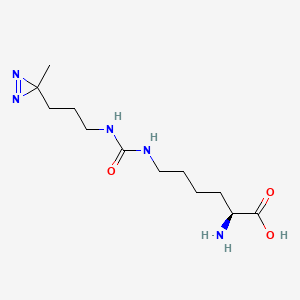

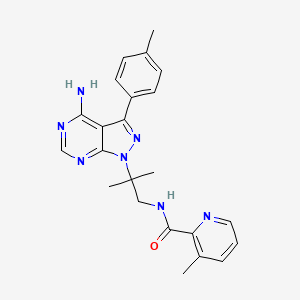

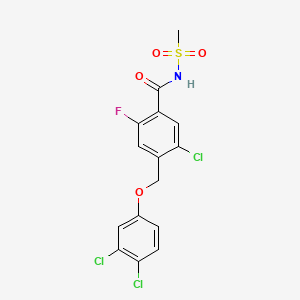

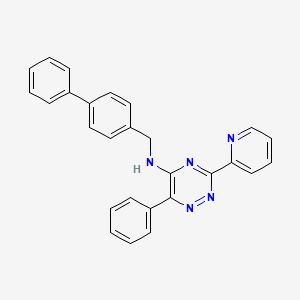

MS023 ist einzigartig in seiner hohen Spezifität und Potenz als Typ-I-PRMT-Inhibitor. Ähnliche Verbindungen umfassen:

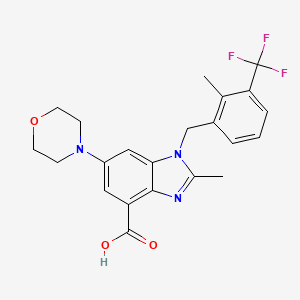

EPZ020411: Ein PRMT6-Inhibitor mit strukturellen Ähnlichkeiten zu this compound.

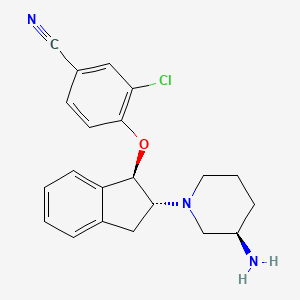

CARM1-Degrader-1: Eine Verbindung, die den Co-Aktivator-assoziierten Arginin-Methyltransferase 1 (CARM1) über den VHL-Proteasom-Weg abbaut.

Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seine breite inhibitorische Aktivität gegen mehrere PRMTs und seine Wirksamkeit in verschiedenen Forschungsanwendungen aus.

Eigenschaften

IUPAC Name |

N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTVWAGUJRUAKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)

![6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one](/img/structure/B560103.png)

![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride](/img/structure/B560115.png)